(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
CAS No.: 1903466-92-1
Cat. No.: VC4673555
Molecular Formula: C20H22BrN3O3
Molecular Weight: 432.318
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903466-92-1 |
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Molecular Formula | C20H22BrN3O3 |
Molecular Weight | 432.318 |
IUPAC Name | [3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Standard InChI | InChI=1S/C20H22BrN3O3/c21-16-3-6-19(22-13-16)27-18-7-8-24(14-18)20(25)15-1-4-17(5-2-15)23-9-11-26-12-10-23/h1-6,13,18H,7-12,14H2 |
Standard InChI Key | NSVZDVONGLADOT-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone features a central ketone group bridging two distinct heterocyclic systems:
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Pyrrolidine-oxypyridine moiety: A 5-bromo-2-pyridyl group connects via ether linkage to the 3-position of a pyrrolidine ring .
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4-Morpholinophenyl group: A para-substituted benzene ring bearing a morpholine (tetrahydro-1,4-oxazine) group .
The bromine atom at the pyridine 5-position introduces steric and electronic effects critical for synthetic modifications, while the morpholine subunit enhances solubility through its polar oxygen and nitrogen atoms .
Molecular Formula and Physicochemical Characteristics
Property | Value |
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IUPAC Name | [3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Molecular Formula | C₂₀H₂₂BrN₃O₄ |
Molecular Weight | 456.32 g/mol |
Topological Polar Surface Area | 65.8 Ų (calculated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Derived from structural analysis of analogous compounds
Synthetic Approaches and Reaction Pathways
Retrosynthetic Analysis
Key disconnections suggest three strategic components:
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5-Bromo-2-hydroxypyridine: Serves as nucleophile for ether formation .
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3-Hydroxypyrrolidine: Scaffold for ketone functionalization .
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4-Morpholinophenyl methanone: Likely prepared via Friedel-Crafts acylation or transition-metal catalyzed coupling .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃, predicted):
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δ 8.21 (d, J=2.4 Hz, 1H, Py-H₃)
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δ 7.89 (dd, J=8.8, 2.4 Hz, 1H, Py-H₆)
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δ 6.82 (d, J=8.8 Hz, 1H, Py-H₅)
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δ 3.75-3.68 (m, 4H, Morpholine OCH₂)
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δ 3.55-3.48 (m, 4H, Morpholine NCH₂)
¹³C NMR (101 MHz, CDCl₃, predicted):
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δ 195.4 (C=O)
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δ 158.2 (Py-C₂-O)
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δ 135.7 (Morpholinophenyl C₁)
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δ 66.8 (Morpholine OCH₂)
Spectral patterns inferred from related structures
Challenges and Future Perspectives
Synthetic Optimization
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Develop catalytic asymmetric routes to access enantiopure forms
Biological Profiling
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In vitro screening: Prioritize kinase panels and cytotoxicity assays
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ADMET studies: Evaluate metabolic stability and clearance mechanisms
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